molecular formula C5H4N4O B1413987 Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one CAS No. 54346-27-9

Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Cat. No.: B1413987
CAS No.: 54346-27-9
M. Wt: 136.11 g/mol
InChI Key: NYNNJBKGLLSTAZ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The pyrazolo[1,5-a]triazin-4(3H)-one system was first synthesized in the late 20th century through cyclocondensation reactions involving 3-aminopyrazole derivatives. Early methods relied on thermal annulation of 1,3,5-triazine precursors with pyrazole scaffolds, yielding limited substitution patterns. A breakthrough occurred in 2021 with the development of microwave-assisted sequential one-pot synthesis, enabling efficient access to C8-substituted derivatives (e.g., halogen, alkyl, aryl groups) with reduced reaction times (<15 minutes) and improved yields (up to 94%). The compound’s PubChem entry (CID 54346-27-9) was established in 2019, reflecting its growing importance in chemical databases.

Significance in Heterocyclic Chemistry

This tricyclic system exhibits unique electronic properties due to:

  • Conjugated π-system : The fused pyrazole-triazine structure enables charge delocalization, enhancing stability against oxidative degradation compared to purine analogues.
  • Hydrogen-bonding capacity : Three hydrogen bond acceptors (N1, N3, O4) and one donor (N2-H) facilitate interactions with biological targets, particularly ATP-binding proteins.
  • Regiochemical versatility : Position C8 allows functionalization without disrupting the core aromatic system, enabling structure-activity relationship (SAR) studies.

Applications span:

  • Enzyme inhibition (thymidine phosphorylase, xanthine oxidase)
  • Kinase modulation (TTK, CDK2)
  • Cannabinoid receptor antagonism

Overview of Structural Analogues and Isosteres

Key structural modifications include:

Position Modification Biological Impact Source
C2 Thioxo substitution Enhances thymidine phosphorylase inhibition (IC₅₀ 0.04 μM)
C8 Halogenation Improves metabolic stability and lipophilicity
N3 Alkylation Modulates CNS penetration for CRF1 antagonism
Fused rings Tetrazolo annulation Induces autophagy in cancer cells (Beclin-1 upregulation)

Notable isosteres:

  • Pyrazolo[4,3-e]tetrazolo[1,5-b]triazines : Exhibit dual apoptosis/autophagy induction in breast cancer models (EC₅₀ 1.8 μM).
  • Pyrazolo[3,4-d]triazines : Demonstrate tubulin polymerization inhibition (IC₅₀ 2.7 μM) through colchicine-site binding.

Scope and Aims of the Review

This review systematically addresses:

  • Synthetic methodologies (1980–2025) for core scaffold construction
  • Structure-property relationships influencing pharmacokinetic profiles
  • Mechanistic insights into enzyme inhibition and receptor modulation
  • Emerging applications in materials science (e.g., organic semiconductors)

Excluded topics per mandate: clinical dosing regimens, toxicity profiles, and commercial synthesis protocols from restricted domains.

Properties

IUPAC Name

3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-7-3-6-4-1-2-8-9(4)5/h1-3H,(H,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNNJBKGLLSTAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CNC(=O)N2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304942
Record name Pyrazolo[1,5-a][1,3,5]triazin-4(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54346-27-9
Record name 54346-27-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168461
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazolo[1,5-a][1,3,5]triazin-4(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave-Assisted Synthesis

Recent studies have shown that microwave-assisted synthesis is an efficient method for preparing pyrazolo[1,5-a]triazin-4(3H)-one derivatives. This approach combines the benefits of rapid heating with sequential one-pot reactions, reducing the need for intermediate purification steps.

Microwave-Assisted Synthesis Steps:

  • Initial Reaction : Ethoxycarbonyl isothiocyanate is added dropwise to a solution of 5-aminopyrazole in a microwave vial.
  • Heating : The mixture is heated at 100°C for 5 minutes under microwave irradiation.
  • Hydrolysis : Aqueous NaOH (2N) is added, and the mixture is further heated at 80°C for 3 minutes.
  • Work-Up : The resulting product is isolated by filtration and washed with appropriate solvents.

Conventional Synthesis Methods

Conventional synthesis methods often involve longer reaction times and more labor-intensive purification processes. These methods are typically performed in a sealed vessel with controlled temperature conditions.

Conventional Synthesis Steps:

  • Reaction Setup : The starting materials are mixed in a suitable solvent and heated in a sealed vessel.
  • Reaction Conditions : The reaction is carried out at a specific temperature (e.g., 110°C) for several hours.
  • Purification : The product is isolated through filtration and purified using various solvents.

Comparison of Synthesis Methods

Synthesis Method Reaction Time Yield Advantages Disadvantages
Microwave-Assisted Short (minutes) High Rapid, efficient, less purification needed Requires specialized equipment
Conventional Long (hours) Variable Well-established protocols, no special equipment needed Time-consuming, more labor-intensive

Research Findings and Applications

Recent research has highlighted the potential of pyrazolo[1,5-a]triazin-4(3H)-one derivatives in pharmaceutical applications. These compounds exhibit promising biological activities, making them candidates for further drug development.

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1.1. CRHR1 Antagonists

Research has highlighted the potential of pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one derivatives as corticotropin-releasing hormone receptor 1 (CRHR1) antagonists. These compounds are being investigated for their role in treating stress-related disorders and anxiety. A notable study reported the synthesis of trifluoromethyl-containing this compound derivatives that exhibited high binding affinities to CRHR1, suggesting their potential as PET ligands for imaging studies .

1.2. Antitumor Activity

This compound has shown promising antitumor properties. Various derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. For instance, compounds with specific substituents on the triazine ring have demonstrated enhanced activity against breast and lung cancer cells . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

2.1. Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies have improved the efficiency of producing this compound derivatives. A microwave-assisted sequential one-pot synthesis method has been developed that allows for high yields and reduced reaction times compared to traditional methods. This technique utilizes dielectric heating to facilitate reactions under controlled conditions .

Synthesis Method Advantages Yield
Conventional SynthesisEstablished protocolsModerate
Microwave-Assisted SynthesisFaster reactions; higher yieldsUp to 94%

3.1. Photoluminescent Materials

This compound derivatives have been explored for their photoluminescent properties. These materials show potential in organic light-emitting diodes (OLEDs) due to their ability to emit light upon excitation. Studies indicate that modifications to the molecular structure can enhance their luminescent efficiency .

4.1. Development of CRHR1 Antagonists

A detailed case study involved the synthesis of a series of this compound derivatives aimed at optimizing their pharmacokinetic properties for CRHR1 antagonism. The study utilized palladium-catalyzed C-H activation techniques to create diverse libraries of compounds that were screened for biological activity .

4.2. Antitumor Screening

Another case study focused on evaluating the antitumor efficacy of synthesized this compound derivatives against various cancer cell lines. The results indicated that specific substitutions on the triazine ring significantly improved cytotoxicity and selectivity towards tumor cells while minimizing effects on normal cells .

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidines

  • Structural Differences : Replace the triazine ring with a pyrimidine, reducing nitrogen content.
  • Activity : Substitution patterns on the phenyl ring (e.g., electron-withdrawing groups) enhance efficacy as kinase inhibitors. Compounds 6m and 6p (pyrazolo[1,5-a]pyrimidines) show superior potency compared to triazine analogs in TTK inhibition .
  • Synthesis : Typically require multi-step routes without microwave optimization, leading to lower scalability .

1,2,4-Triazolo[1,5-a][1,3,5]triazines (5-Azapurines)

  • Activity : Used as purine mimics in antiviral and anticancer agents but show lower TP inhibitory activity compared to pyrazolo-triazines .
  • Synthesis : Require harsh conditions for nucleophilic substitutions, complicating functionalization .

Imidazo[1,5-a][1,3,5]triazin-4(3H)-ones

  • Structural Differences : Replace pyrazole with imidazole, increasing basicity.
  • Activity : Exhibit antitumor properties but lack the broad kinase inhibition profile of pyrazolo-triazines .
  • Synthesis : Involve nitrosative cyclization, which is less efficient than microwave-assisted pyrazolo-triazine routes .

Table 1: Key Properties of Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one and Analogues

Compound Class Nitrogen Atoms Bioactivity (IC50/EC50) Synthetic Yield (Typical) Key Advantages
This compound 5 CK2: 0.5–10 nM ; TP: 1–50 µM 70–95% High selectivity, microwave scalability
Pyrazolo[1,5-a]pyrimidines 4 TTK: <100 nM 40–60% Strong kinase inhibition
1,2,4-Triazolo[1,5-a][1,3,5]triazines 5 TP: 10–100 µM 50–70% Metabolic stability
Imidazo[1,5-a][1,3,5]triazin-4(3H)-ones 5 Antitumor: EC50 ~5 µM 30–50% DNA damage response

Table 2: Substituent Effects on this compound

Position Substituent Impact on Activity/Yield Example Compound
C2 Methylsulfanyl Enhances kinase inhibition 4a (CK2 IC50: 0.5 nM)
C8 Bromine Improves electrophilicity; 95% yield 4b (TP inhibitor)
C8 Carbonitrile Reduces yield (45%) 4c (Low activity)
C4 Chlorine Enables cross-coupling; 94% yield 5 (CK2 precursor)

Biological Activity

Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound and its derivatives exhibit potential as enzyme inhibitors, receptor ligands, and anticancer agents. This article reviews the biological activity of this compound based on recent research findings.

Synthesis and Structure

The synthesis of this compound typically involves various cyclization reactions. The most common methods include:

  • Annelation of the triazine ring onto a pyrazole scaffold .
  • Concurrent formation of both the triazine and pyrazole rings .
  • Transformations of existing heterocyclic systems .

These synthetic strategies allow for the introduction of various substituents that can modulate biological activity.

Enzyme Inhibition

This compound derivatives have been identified as potent inhibitors of several enzymes:

  • Thymidine Phosphorylase (TP) : Compounds such as 2-thioxo derivatives have shown significant inhibition of TP, which is implicated in tumor growth and metastasis. For instance, a series of 2-thioxo-pyrazolo[1,5-a][1,3,5]triazines demonstrated varying degrees of TP inhibition (Table 1) .
CompoundStructureTP Inhibition (% at 10 µM)
1Structure 180
2Structure 265
3Structure 375
  • Phosphodiesterase Inhibitors : Some derivatives have shown selective inhibition against phosphodiesterases (PDEs), particularly PDE4. This selectivity is crucial for developing treatments for inflammatory diseases .

Anticancer Activity

Research indicates that this compound derivatives possess significant anticancer properties. For example:

  • Cytotoxicity against Cancer Cell Lines : Various synthesized compounds were tested against different cancer cell lines using MTT assays. Compounds exhibited IC50 values in the micromolar range against MDA-MB-231 (human breast cancer) cells .

Neuroprotective Effects

Some studies suggest that this compound may also have neuroprotective effects and could be beneficial in treating central nervous system disorders such as Alzheimer's disease and schizophrenia .

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

  • Study on TP Inhibition : A study by Chui et al. synthesized several derivatives and evaluated their TP inhibitory activity. The findings indicated a strong correlation between structural modifications and biological activity .
  • Neuroprotective Potential : Another research focused on the neuroprotective effects showed that specific derivatives could reduce oxidative stress markers in neuronal cell lines .

Q & A

Q. What computational tools aid in SAR studies for kinase inhibitors?

  • Answer:
  • Molecular docking : Predicts binding modes of 8-aryl derivatives in CDK2’s ATP-binding pocket .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with TTK inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
Reactant of Route 2
Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

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